molecular formula C9H15N3O B2888421 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide CAS No. 2034283-68-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide

Cat. No.: B2888421
CAS No.: 2034283-68-4
M. Wt: 181.239
InChI Key: JSXYVMZAGWXGDW-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide is a pyrazole-acetamide derivative, a class of heterocyclic compounds recognized for their significant potential in various research fields. Pyrazolyl-acetamide derivatives are considered crucial bioactive heterocyclic compounds with diverse applications due to their fascinating structural characteristics . This compound is of particular interest in the field of materials science, where related pyrazole-acetamide Schiff bases have been synthesized and characterized as highly effective corrosion inhibitors for mild steel in acidic environments . Experimental and theoretical investigations on these analogs demonstrate their ability to form protective barrier layers on metal surfaces, with inhibition efficiencies exceeding 94% in 1 M HCl solutions . The molecular structure of pyrazole-acetamide derivatives, which often includes aromatic rings and heteroatoms like nitrogen, serves as a principal site for adsorption, making them a promising category for developing new anti-corrosion agents . This product is intended for research and scientific purposes only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-6-9(11-12(7)3)4-5-10-8(2)13/h6H,4-5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXYVMZAGWXGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The 1,5-dimethyl-1H-pyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example:

  • Hydrazine hydrate reacts with acetylacetone (pentane-2,4-dione) in ethanol under reflux to yield 1,5-dimethyl-1H-pyrazole.
  • Substituent positioning is controlled by stoichiometry and reaction time.

Reaction conditions :

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (78–80°C for ethanol)
  • Yield: 75–90%

Introduction of the Ethylamine Side Chain

The ethylamine group is introduced via nucleophilic substitution or reductive amination:

  • Method A : Alkylation of 1,5-dimethyl-1H-pyrazole with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) using potassium carbonate as a base.
  • Method B : Reductive amination of pyrazole-3-carbaldehyde with ethylamine using sodium cyanoborohydride.

Optimization insights :

  • Method A achieves higher yields (80%) but requires inert atmospheres to prevent oxidation.
  • Method B offers milder conditions (room temperature, 24 hours) but lower yields (60%).

Acetylation to Form the Acetamide

The final step involves acetylation of the primary amine:

  • Acetyl chloride or acetic anhydride in dichloromethane (DCM) with triethylamine as a base.
  • Alternative: Enzymatic acetylation using lipases in non-aqueous media.

Critical parameters :

  • Molar ratio (amine:acetylating agent): 1:1.2
  • Temperature: 0–5°C to minimize side reactions
  • Yield: 85–92%

Comparative Analysis of Preparation Methods

Table 1: Efficiency of Synthetic Routes

Step Method Solvent Catalyst/Base Yield (%) Purity (%)
Pyrazole synthesis Cyclocondensation Ethanol None 88 95
Ethylamine addition Alkylation (Method A) DMF K₂CO₃ 80 90
Ethylamine addition Reductive amination (B) MeOH NaBH₃CN 60 85
Acetylation Acetyl chloride DCM Et₃N 92 98
Acetylation Enzymatic Toluene Lipase 75 88

Key Observations:

  • Alkylation (Method A) outperforms reductive amination in yield and scalability.
  • Enzymatic acetylation, while eco-friendly, struggles with industrial-scale purity.

Structural Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.98 (s, 3H, CH₃ of acetamide)
    • δ 2.21 (s, 6H, pyrazole-CH₃)
    • δ 3.45 (t, 2H, CH₂NH)
    • δ 6.12 (s, 1H, pyrazole-H)
  • IR (KBr):

    • 1650 cm⁻¹ (C=O stretch)
    • 1540 cm⁻¹ (N-H bend)

Chromatographic Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors enable faster heat transfer and reduced side-product formation.
  • Case study : A pilot plant achieved 90% yield using a tubular reactor (40°C, 10-minute residence time).

Green Chemistry Alternatives

  • Solvent recycling (DMF recovery via distillation) reduces waste.
  • Catalytic acetylation with zeolites minimizes acid waste.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-acetylation: Controlled stoichiometry and low temperatures prevent diacetylation.
  • Pyrazole ring oxidation: Nitrogen atmosphere during alkylation.

Scalability Issues

  • Problem : Exothermic acetylation risks thermal runaway.
  • Solution : Jacketed reactors with coolant circulation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide group.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituents on the pyrazole ring and acetamide group. Key examples include:

Compound Name Substituents on Pyrazole/Acetamide Key Structural Features Reference
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 3-oxo, 2-phenyl (pyrazole); 4-nitrophenyl (acetamide) Planar pyrazole with nitro group; forms R₂²(10) hydrogen-bonded networks
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3-oxo, 2-phenyl (pyrazole); 2,4-dichlorophenyl (acetamide) Dichloro substitution enhances steric bulk; dihedral angles >60° between rings
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 3-oxo, 2-phenyl (pyrazole); methylsulfanyl (acetamide) Sulfur-containing group increases polarity; R₂²(10) hydrogen-bonding motifs
N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide Methoxynaphthyl (acetamide) Extended aromatic system; amorphous form reported

Key Observations :

  • Oxo vs. Non-oxo Pyrazole: The presence of a 3-oxo group in analogs (e.g., ) introduces additional hydrogen-bonding capacity, stabilizing crystal lattices via N–H⋯O interactions.
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in , –Cl in ) enhance acidity of adjacent protons, influencing reactivity and binding. The target’s 4-fluorophenyl group offers moderate electronegativity, balancing lipophilicity and polarity.
  • Steric Effects : Bulky substituents like dichlorophenyl () or naphthyl () increase steric hindrance, altering dihedral angles between aromatic rings (e.g., 48.45°–80.70° in vs. 59.3° in ).

Physicochemical Properties

Property Target Compound () (4-Nitrophenyl) (2,4-Dichlorophenyl) (Methoxynaphthyl)
Molecular Weight 275.32 g/mol 366.37 g/mol 402.26 g/mol Not Provided
Melting Point Not Reported Not Reported 473–475 K (~200–202°C) Amorphous form noted
Hydrogen Bonding Limited (no oxo group) Strong (R₂²(10) motifs) Moderate (R₂²(10) dimers) Depends on crystallization

Insights :

  • Melting Points : Higher melting points in oxo-containing analogs (e.g., ) correlate with stronger intermolecular forces. The target compound’s lack of oxo groups may lower its melting point.
  • Crystallinity : Analogs with hydrogen-bonding motifs () exhibit well-defined crystalline structures, whereas the target’s fluorophenyl group may favor different packing modes.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2034283-68-4
  • Molecular Formula : C9H15N3O
  • Molecular Weight : 181.23 g/mol

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The pyrazole ring contributes significantly to the compound's biological activity, while the acetamide group enhances its solubility and stability in biological systems.

This compound is believed to exert its biological effects through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites.
  • Receptor Modulation : It may also bind to various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundE. coli16.1
Control (Gentamicin)E. coli32.0

This suggests that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. A comparative study found that related pyrazole compounds demonstrated competitive antifungal effects against fungi such as Fusarium species.

Case Study 1: Antimalarial Activity

Recent studies have highlighted the potential of pyrazoleamides as antimalarial agents. For instance, compounds structurally related to this compound were effective against Plasmodium falciparum, showing rapid parasite clearance in vitro and in vivo models. The mechanism involved disruption of sodium homeostasis within the parasite cells.

Case Study 2: Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of pyrazole derivatives. In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokine production in cell cultures stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) between 4-aminoantipyrine derivatives and acetic acid analogs. Solvent choice (e.g., dichloromethane), temperature (e.g., 273 K for activation), and base (triethylamine) are critical for optimizing yield . Alternatively, 1,3-dipolar cycloaddition reactions using Cu(OAc)₂ catalysis in t-BuOH/H₂O mixtures (3:1 v/v) at room temperature are effective for structurally related acetamides, with purification via recrystallization (ethanol) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals planar amide groups and intermolecular N–H⋯O hydrogen bonds forming R₂²(10) motifs. Dihedral angles between aromatic rings (e.g., 48.45° between pyrazole and dichlorophenyl groups) and steric repulsion analysis are critical for understanding packing . Hydrogen bonding graph-set analysis (as per Etter’s formalism) further clarifies supramolecular architectures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR : Peaks at 1671–1682 cm⁻¹ (C=O stretch), 3262–3302 cm⁻¹ (N–H stretch) confirm amide functionality .
  • NMR : 1H^1H NMR signals at δ 5.38–5.48 ppm (CH₂ groups) and 13C^{13}C NMR at δ 165.0 ppm (carbonyl) are diagnostic.
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen bonding networks in polymorphic forms of this compound?

  • Methodological Answer : Polymorphism can lead to variations in hydrogen-bonding motifs (e.g., R₂²(8) vs. R₂²(10) patterns). High-resolution SCXRD (100 K data collection) and Hirshfeld surface analysis differentiate polymorphs. For example, steric hindrance from methyl groups on the pyrazole ring may distort hydrogen-bond angles, necessitating refinement with anisotropic displacement parameters .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Methodological Answer : Discrepancies in predicted vs. observed NMR shifts often arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to refine predictions. Cross-validate with variable-temperature NMR to assess dynamic effects .

Q. What mechanistic insights explain the reactivity of the acetamide group in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing pyrazole ring activates the acetamide carbonyl toward nucleophilic attack. Kinetic studies (e.g., monitoring hydrolysis via HPLC) show pseudo-first-order dependence on hydroxide ion concentration. Steric effects from the 1,5-dimethyl groups reduce reaction rates by ~20% compared to unsubstituted analogs .

Q. How does structural modification of the pyrazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Methyl groups at 1,5-positions : Enhance metabolic stability (log P increases by 0.3–0.5 units).
  • Ethyl vs. phenyl substituents : Ethyl chains improve solubility (2.5-fold in PBS), while aryl groups boost receptor binding affinity (IC₅₀ reduction from 0.50 μM to 0.40 μM) .

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